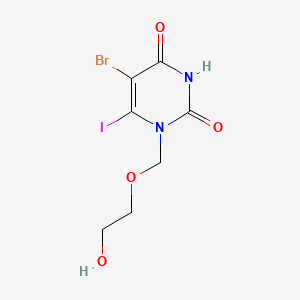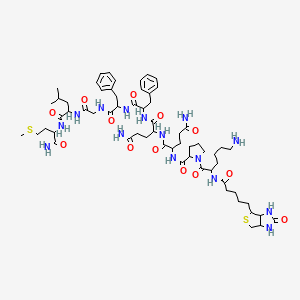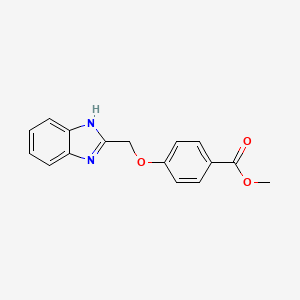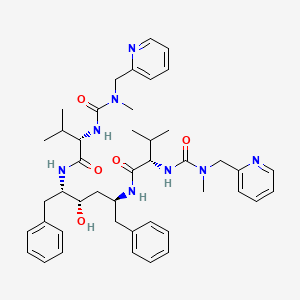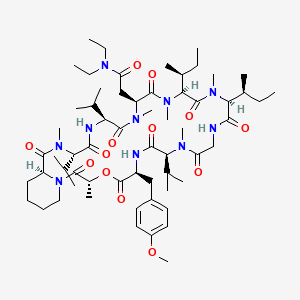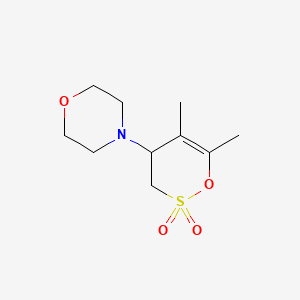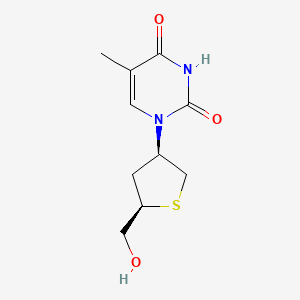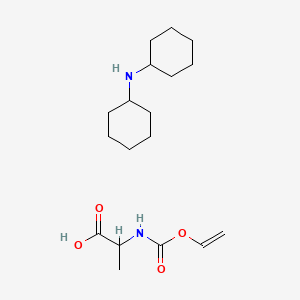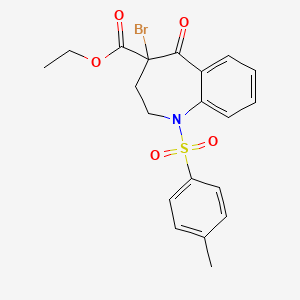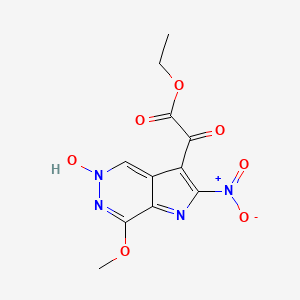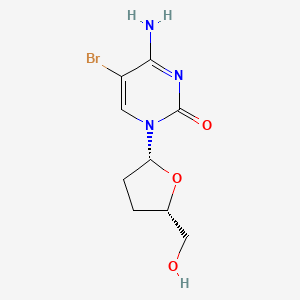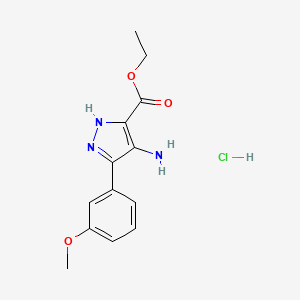
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-methoxyphenyl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-Methoxy-5-methylaniline with ethyl cyanoacetate under specific conditions . The reaction is carried out in the presence of a base, such as pyrrolidine, and a solvent like glacial acetic acid . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in the biological processes of pathogens, leading to their suppression or elimination . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A precursor used in the synthesis of the compound.
4-Amino-5-chloro-2-methoxybenzoic acid: Another compound with similar structural features.
Uniqueness
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups, along with the pyrazole ring, contribute to its diverse reactivity and pharmacological activities.
Properties
CAS No. |
91857-40-8 |
|---|---|
Molecular Formula |
C13H16ClN3O3 |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
ethyl 4-amino-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-3-19-13(17)12-10(14)11(15-16-12)8-5-4-6-9(7-8)18-2;/h4-7H,3,14H2,1-2H3,(H,15,16);1H |
InChI Key |
IMEWPQIZPOFNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


